5-Methyl-4-(trifluoromethyl)thiazol-2-amine
CAS No.: 925006-42-4
Cat. No.: VC6538641
Molecular Formula: C5H5F3N2S
Molecular Weight: 182.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 925006-42-4 |
---|---|
Molecular Formula | C5H5F3N2S |
Molecular Weight | 182.16 |
IUPAC Name | 5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C5H5F3N2S/c1-2-3(5(6,7)8)10-4(9)11-2/h1H3,(H2,9,10) |
Standard InChI Key | HWYYJHNBRZGNPN-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(S1)N)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Thiazole Framework
The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom. In 5-methyl-4-(trifluoromethyl)thiazol-2-amine, the substitutions at positions 4 and 5 introduce steric and electronic modifications that influence reactivity. The trifluoromethyl group at position 4 is strongly electron-withdrawing, polarizing the ring and affecting its interaction with biological targets . The methyl group at position 5 contributes to hydrophobic interactions, potentially enhancing membrane permeability .
Molecular Descriptors and Stereoelectronic Properties
The IUPAC name, 5-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, reflects its substitution pattern . Key molecular descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 258.26 g/mol | |
SMILES Notation | CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F | |
InChIKey | SUDKFQSYTBBEGL-UHFFFAOYSA-N |
The trifluoromethyl group’s electronegativity () creates a dipole moment, while the methyl group’s inductive effect slightly donates electrons to the ring . These features are critical in drug design, where electronic complementarity to target proteins is essential .
Synthetic Methodologies
Hantzsch–Thiazole Synthesis
The Hantzsch method, involving the reaction of α-halo ketones with thioureas, is widely used for thiazole derivatives . For 5-methyl-4-(trifluoromethyl)thiazol-2-amine, a modified approach employs 3-chloro-2,4-pentanedione and 4-(trifluoromethyl)phenylthiourea under reflux conditions. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the halo ketone, followed by cyclodehydration :
Yields typically range from 65–80%, with purity optimized via silica gel chromatography .
Alternative Routes: Cyclocondensation and Functionalization
A two-step synthesis involving 1,1,1-trifluoropentane-2,4-dione and cyclopentylthiourea has been reported . The dione undergoes iodination with [hydroxy(tosyloxy)iodo]benzene, followed by cyclocondensation with thiourea to form the thiazole core. This method avoids halogenated intermediates, reducing environmental impact but requiring stringent temperature control (60–70°C) .
Physicochemical Properties
Solubility and Partition Coefficients
The LogP value (estimated at 2.8 via computational methods ) suggests moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating formulation with co-solvents like DMSO for biological assays .
Biological Activity and Applications
Kinase Inhibition
In cancer research, analogous thiazoles inhibit tyrosine kinases such as EGFR and VEGFR-2 . Molecular docking studies suggest the trifluoromethyl group forms hydrophobic interactions with kinase ATP-binding pockets, while the amine participates in hydrogen bonding .
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